![molecular formula C11H7F2NO4 B13455463 methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)
methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an indole core, and the presence of two fluorine atoms. The compound’s unique structure makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole core . The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors and dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Indole derivatives with antiviral and anticancer properties.
Uniqueness
Methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate is unique due to its dioxolo ring and the presence of two fluorine atoms, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H7F2NO4 |
|---|---|
Poids moléculaire |
255.17 g/mol |
Nom IUPAC |
methyl 2,2-difluoro-6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate |
InChI |
InChI=1S/C11H7F2NO4/c1-16-10(15)7-4-5-6(14-7)2-3-8-9(5)18-11(12,13)17-8/h2-4,14H,1H3 |
Clé InChI |
KDULEHOIWULQFH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N1)C=CC3=C2OC(O3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
![O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride](/img/structure/B13455383.png)
![2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B13455389.png)
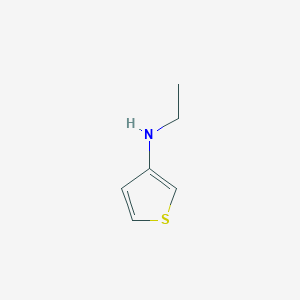
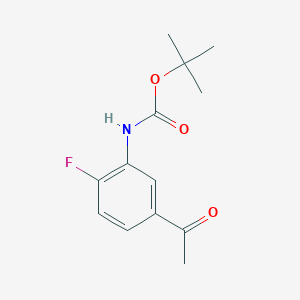
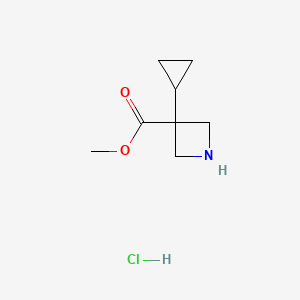

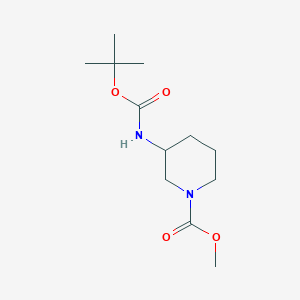
![Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
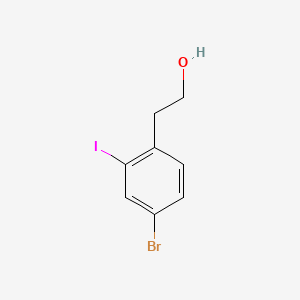
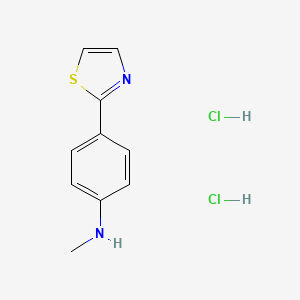
![3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13455435.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid](/img/structure/B13455437.png)

